molecular formula C13H10FNO B1313285 2-(4-Fluorobenzoyl)-3-methylpyridine CAS No. 367948-91-2

2-(4-Fluorobenzoyl)-3-methylpyridine

Cat. No. B1313285
M. Wt: 215.22 g/mol
InChI Key: APUVRZPRUXFUAX-UHFFFAOYSA-N
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Description

“2-(4-Fluorobenzoyl)-3-methylpyridine” is a chemical compound. However, there seems to be limited information available specifically for this compound. A similar compound, “2-(4-Fluorobenzoyl)benzoic acid”, has been identified1. It’s important to note that while these compounds are similar, they are not identical and may have different properties and uses1.



Synthesis Analysis

The synthesis of “2-(4-Fluorobenzoyl)-3-methylpyridine” is not explicitly mentioned in the available resources. However, a related compound, “2-(4-Fluorobenzoyl)benzoic acid”, has been used to prepare starting material for the synthesis of other compounds2. The synthesis of such compounds often involves complex chemical reactions and should be carried out in a controlled laboratory setting3.



Molecular Structure Analysis

The molecular structure of a compound provides important information about its properties and reactivity. Unfortunately, specific information about the molecular structure of “2-(4-Fluorobenzoyl)-3-methylpyridine” is not readily available. However, the structure of a similar compound, “2-(4-Fluorobenzoyl)benzoic acid”, is available1.



Chemical Reactions Analysis

Specific information about the chemical reactions involving “2-(4-Fluorobenzoyl)-3-methylpyridine” is not available. However, “2-(4-Fluorobenzoyl)benzoic acid” has been mentioned in the context of nitration reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide important information about its stability, reactivity, and potential uses. Unfortunately, specific information about the physical and chemical properties of “2-(4-Fluorobenzoyl)-3-methylpyridine” is not available.


Scientific Research Applications

Crystal Structure and Conformation Analysis

  • The compound 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, which shares a similar structure with 2-(4-Fluorobenzoyl)-3-methylpyridine, demonstrates no classical hydrogen bonds in its crystal structure, and exhibits C—H⋯O and C—H⋯π(arene) interactions (Gallagher, Donnelly, & Lough, 2008).
  • The conformational analysis of the structurally related {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, in both solid and solution states, provided insights into the stability and polymorphism of these types of compounds (Ribet et al., 2005).

Chemical Synthesis and Functionalization

  • Research on the efficient functionalization of 2-Fluoro-4-methylpyridine, which is structurally analogous to 2-(4-Fluorobenzoyl)-3-methylpyridine, led to the development of novel alkylating agents and drug candidates, highlighting the potential of such compounds in pharmaceutical synthesis (Pesti et al., 2000).
  • The synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate, involving oxidation, nitration, and reduction processes, illustrates the complex chemical pathways possible with fluoro-substituted pyridines (Qunfeng et al., 2012).

Supramolecular Association and Hydrogen Bonding

  • The study of hydrogen-bonded supramolecular associations in organic acid–base salts, using compounds like 2-amino-4-methylpyridine, shows the role of noncovalent interactions in forming 1D–3D frameworks, relevant to the understanding of 2-(4-Fluorobenzoyl)-3-methylpyridine's structural behavior (Khalib et al., 2014).

Catalysis and Organic Reactions

  • The role of Ni and Co promoters in the hydrodesulfurization of dibenzothiophene, using catalysts that include 2-methylpyridine, highlights the utility of pyridine derivatives in catalysis and organic reaction processes, which could extend to compounds like 2-(4-Fluorobenzoyl)-3-methylpyridine (Egorova & Prins, 2006).

Synthesis of Heterocyclic Compounds

  • The novel synthesis of 4-fluoropyridines, using pathways that include 2-fluoroallylic alcohols, provides a framework for understanding the synthetic versatility of fluoro-substituted pyridines, relevant to 2-(4-Fluorobenzoyl)-3-methylpyridine (Wittmann et al., 2006).

Pharmaceutical Applications

  • In the field of pharmaceuticals, related compounds demonstrate potential in the synthesis of cognition-enhancing drugs and receptor agonists, suggesting similar possibilities for 2-(4-Fluorobenzoyl)-3-methylpyridine in drug development (Mathes & Filla, 2003).

Electrophoretic Separation and Analysis

  • Studies on the electrophoretic separation of methylpyridines, including 2-, 3-, and 4-methylpyridines, provide insights into the analytical techniques applicable to similar compounds like 2-(4-Fluorobenzoyl)-3-methylpyridine, highlighting the importance of understanding their behavior under different pH conditions (Wren, 1991).

Safety And Hazards

Safety data sheets provide important information about the potential hazards of a chemical compound, as well as precautions for safe handling and use. Unfortunately, specific safety and hazard information for “2-(4-Fluorobenzoyl)-3-methylpyridine” is not available. However, safety data for a similar compound, “2-(4-Fluorobenzoyl)benzoic acid”, suggests that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion4.


Future Directions

The future directions for research and development involving “2-(4-Fluorobenzoyl)-3-methylpyridine” are not explicitly mentioned in the available resources. However, the related compound “2-(4-Fluorobenzoyl)benzoic acid” has been used in the synthesis of other compounds, suggesting potential applications in chemical synthesis2.


Please note that while I strive to provide accurate and up-to-date information, the information provided should be verified with a reliable source before use in a laboratory or industrial setting. Always follow appropriate safety protocols when handling chemical substances.


properties

IUPAC Name

(4-fluorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUVRZPRUXFUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Seto, Y Aramaki, H Imoto, K Aikawa… - Chemical and …, 2004 - jstage.jst.go.jp
In order to develop orally active CCR5 antagonists, we investigated 1-benzoxepine derivatives containing new polar substituents, such as phosphonate, phosphine oxide or pyridine N-…
Number of citations: 57 www.jstage.jst.go.jp

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